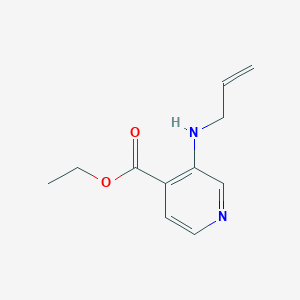
Ethyl 3-allylaminopyridine-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-allylaminopyridine-4-carboxylate is a chemical compound that has been widely studied due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has an allylamine functional group and an ethyl ester group. This compound has shown promising results in scientific research for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of Ethyl 3-allylaminopyridine-4-carboxylate is not fully understood. However, it is believed that this compound exerts its therapeutic effects by inhibiting specific enzymes or proteins involved in disease processes.
Efectos Bioquímicos Y Fisiológicos
Ethyl 3-allylaminopyridine-4-carboxylate has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells, as well as the growth of various fungi and bacteria. Additionally, this compound has been shown to have antioxidant and anti-inflammatory properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using Ethyl 3-allylaminopyridine-4-carboxylate in lab experiments include its potential therapeutic applications and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the limitations of using this compound in lab experiments include its complex synthesis process and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for research on Ethyl 3-allylaminopyridine-4-carboxylate. One potential direction is to investigate its potential use in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to fully understand its mechanism of action and to optimize its synthesis process for potential use in drug development. Finally, the potential toxicity of this compound needs to be investigated to ensure its safety for use in humans.
Métodos De Síntesis
The synthesis of Ethyl 3-allylaminopyridine-4-carboxylate can be achieved through a multistep process. The first step involves the reaction of 3-aminopyridine with allyl bromide to form 3-allylaminopyridine. This compound is then reacted with ethyl chloroformate to form Ethyl 3-allylaminopyridine-4-carboxylate.
Aplicaciones Científicas De Investigación
Ethyl 3-allylaminopyridine-4-carboxylate has been extensively studied for its potential use in medicinal chemistry. It has been shown to exhibit antitumor, antifungal, and antibacterial activity. Additionally, this compound has been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
157361-40-5 |
|---|---|
Nombre del producto |
Ethyl 3-allylaminopyridine-4-carboxylate |
Fórmula molecular |
C11H14N2O2 |
Peso molecular |
206.24 g/mol |
Nombre IUPAC |
ethyl 3-(prop-2-enylamino)pyridine-4-carboxylate |
InChI |
InChI=1S/C11H14N2O2/c1-3-6-13-10-8-12-7-5-9(10)11(14)15-4-2/h3,5,7-8,13H,1,4,6H2,2H3 |
Clave InChI |
GPEXVHLAJSQHIM-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
SMILES canónico |
CCOC(=O)C1=C(C=NC=C1)NCC=C |
Sinónimos |
4-Pyridinecarboxylicacid,3-(2-propenylamino)-,ethylester(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





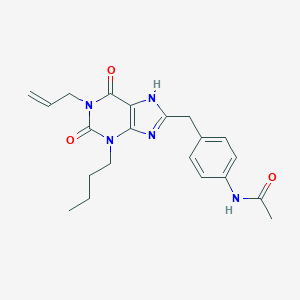
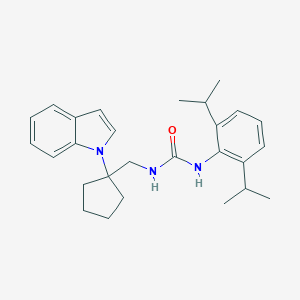
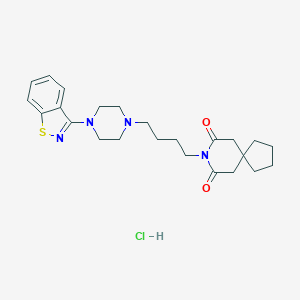
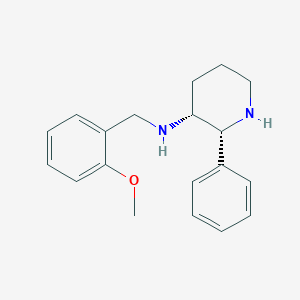
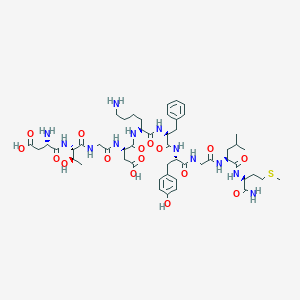

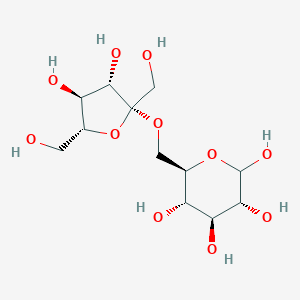
![3-[(4-Fluorophenoxy)methyl]piperidine](/img/structure/B130903.png)
![3-Methoxy-5,6,7,8-tetrahydro-4H-isoxazolo[4,5-c]azepine](/img/structure/B130904.png)

![benzyl (3S)-2-[(2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyl]-3,4-dihydro-1H-isoquinoline-3-carboxylate](/img/structure/B130913.png)
